molecular formula C30H52O26 B3028596 Laminaripentaose CAS No. 23743-55-7

Laminaripentaose

Cat. No.: B3028596
CAS No.: 23743-55-7
M. Wt: 828.7 g/mol
InChI Key: UUQINGLDFWYORW-IMLBFRLQSA-N
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Description

Laminaripentaose is a pentasaccharide composed of five glucose units linked by β-1,3-glycosidic bonds It is a type of oligosaccharide derived from the hydrolysis of β-1,3-glucans, which are polysaccharides found in the cell walls of fungi, algae, and plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Laminaripentaose can be synthesized through the enzymatic hydrolysis of β-1,3-glucans using specific glycoside hydrolases. One such enzyme is the this compound-producing β-1,3-glucanase, which catalyzes the hydrolysis of long-chain β-1,3-glucans into this compound. The reaction typically occurs under mild conditions, such as a pH of 4.5 to 5.5 and a temperature range of 40 to 45°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant enzymes expressed in microbial hosts like Escherichia coli. The recombinant enzymes are purified and used to hydrolyze β-1,3-glucans extracted from natural sources. The process is optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Laminaripentaose primarily undergoes hydrolysis reactions catalyzed by β-1,3-glucanases. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of glucose units.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Laminaripentaose has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Laminaritetraose: A tetrasaccharide composed of four glucose units linked by β-1,3-glycosidic bonds.

    Laminaritriose: A trisaccharide composed of three glucose units linked by β-1,3-glycosidic bonds.

Uniqueness: Laminaripentaose is unique due to its specific pentasaccharide structure, which imparts distinct biochemical properties. Compared to laminaritetraose and laminaritriose, this compound has a higher degree of polymerization, making it more effective in certain applications, such as immunomodulation and anti-fungal activity .

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications. Its potential in medicine, particularly in immunomodulation and anti-fungal treatments, highlights its significance in ongoing research and development efforts.

Properties

IUPAC Name

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQINGLDFWYORW-IMLBFRLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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